molecular formula C10H8ClNO B8576362 6-Chloro-7-methoxyquinoline

6-Chloro-7-methoxyquinoline

Cat. No. B8576362
M. Wt: 193.63 g/mol
InChI Key: PCOIAVAXFTXGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-7-methoxyquinoline is a useful research compound. Its molecular formula is C10H8ClNO and its molecular weight is 193.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-7-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-7-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Chloro-7-methoxyquinoline

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

6-chloro-7-methoxyquinoline

InChI

InChI=1S/C10H8ClNO/c1-13-10-6-9-7(5-8(10)11)3-2-4-12-9/h2-6H,1H3

InChI Key

PCOIAVAXFTXGAX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CC=NC2=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sulfuric acid (35 mL) in water (35 mL) was treated with 3-nitrobenzenesulfonic acid (35.1 g, 159 mmol) and glycerol (80 ml, 1.1 mol) to give a thick grey suspension. The suspension was heated to 75° C. and 4-chloro-3-methoxyaniline (25.0 g, 159 mmol) was added. The mixture was stirred at 140° C. for 1 h. Additional quantities of water (35 mL), sulfuric acid (35 mL) and glycerol (40 mL) were added and the reaction was stirred an additional 2 h at 140° C. The solution was cooled to room temperature, poured onto ice, and the pH was adjusted to 13 by addition of concentrated ammonium hydroxide. The mixture was extracted with EtOAc (3×) and the extracts were washed with brine, dried over Na2SO4 and concentrated. Following the general procedure for quinoline purification described by Leir, C. M. J. Org. Chem., 1977, 42, 911, the residue was dissolved into 2 M HCl (500 mL) and zinc chloride (43.2 g, 317 mmol) was added, resulting in immediate formation of a precipitate. The mixture was stirred for 30 min. The solids were isolated by filtration, washing with cold 2 M HCl, 2-propanol, then water. The solids were added to concentrated ammonium hydroxide (400 mL) and the mixture was stirred for 10 min. EtOAc was added and the mixture was stirred for 5 min. The mixture was extracted with EtOAc (3×) and the extracts were washed with brine, dried over Na2SO4 and concentrated to a dark brown residue consisting of a mixture of the two possible cyclization regioisomers. Silica gel chromatography (15-100% gradient of EtOAc in DCM) provided 6-chloro-7-methoxyquinoline (7.03 g) as a beige solid. MS (M+1)=194.1, 1H NMR (400 MHz, Methanol-d 4) δ 8.78 (dd, J=4.5, 1.6 Hz, 1H), 8.24 (dd, J=8.4, 1.4 Hz, 1H), 8.01 (s, 1H), 7.47 (s, 1H), 7.43 (dd, J=8.3, 4.5 Hz, 1H), 4.06 (s, 3H).
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
35.1 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
43.2 g
Type
catalyst
Reaction Step Four
Quantity
35 mL
Type
reactant
Reaction Step Five
Name
Quantity
35 mL
Type
solvent
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Five

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